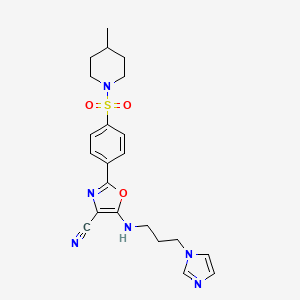

5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(3-imidazol-1-ylpropylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O3S/c1-17-7-12-28(13-8-17)32(29,30)19-5-3-18(4-6-19)21-26-20(15-23)22(31-21)25-9-2-11-27-14-10-24-16-27/h3-6,10,14,16-17,25H,2,7-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHOAODHFXJHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-(1H-imidazol-1-yl)propyl)amino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to present an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurotransmission .

- Receptor Modulation : The imidazole moiety suggests possible interactions with histamine receptors or other G-protein coupled receptors (GPCRs), which could influence signaling pathways related to inflammation and pain modulation.

- Anticancer Activity : Some derivatives of similar oxazole compounds have demonstrated anticancer properties by inducing apoptosis in cancer cell lines, suggesting that this compound may exhibit similar effects through mechanisms involving cell cycle arrest or pro-apoptotic signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, derivatives of the compound were tested for their ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death when treated with the compound, highlighting its potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antitumor Activity

Another study focused on the anticancer properties of similar oxazole derivatives, where compounds exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of imidazole, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with imidazole moieties have shown promising results in inhibiting tumor growth in preclinical models, demonstrating effects such as apoptosis induction in cancer cells .

Case Study:

A study involving a related imidazole-based compound revealed an IC50 value of 7.4 μM against specific cancer cell lines, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. The incorporation of the imidazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens. Studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in infectious disease treatment .

Case Study:

In vitro tests have shown that imidazole-containing compounds can effectively inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar antimicrobial properties .

Neurological Implications

Research has indicated that imidazole derivatives can influence neurological pathways, potentially serving as therapeutic agents for neurological disorders. This compound's structure suggests it could interact with neurotransmitter systems, offering avenues for treating conditions like anxiety and depression.

Case Study:

A related study found that imidazole-based compounds can act as modulators of serotonin receptors, which are crucial in the treatment of mood disorders .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease processes. Enzyme inhibition is a common mechanism through which many pharmaceuticals exert their effects.

Case Study:

Research on similar compounds has shown effective inhibition of phosphoinositide 3-kinase (PI3K), which plays a significant role in cancer cell signaling pathways. The inhibition of PI3K has been associated with reduced tumor growth and improved therapeutic outcomes .

Synthesis and Structural Analysis

Understanding the synthesis and structural properties of this compound is crucial for its application in drug development. The synthesis typically involves multi-step organic reactions, often utilizing catalysts to enhance yield and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | N-Alkylation | Base-catalyzed | 80% |

| 2 | Cyclization | Heat | 75% |

| 3 | Purification | Crystallization | 90% |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazole- and oxazole-containing derivatives. Below is a comparative analysis based on structural analogs and functional groups:

Table 1: Structural and Functional Comparison

Key Findings:

Imidazole Derivatives: The target compound’s 3-(1H-imidazol-1-yl)propylamino chain provides flexibility for hydrogen bonding and metal coordination, akin to FTI-2628 . However, replacing the tetrazole (FTI-2628) with a sulfonated piperidine group likely improves aqueous solubility and bioavailability.

Sulfonyl vs. Other Substituents: Sulfonated phenyl groups (e.g., in the target compound) enhance solubility compared to methylsulfanyl (e.g., 4-methylsulfanyl-butyric acid derivatives) or non-polar aromatic systems .

Piperidine vs. Tetrazole :

- The 4-methylpiperidine sulfonyl group introduces conformational rigidity, which may optimize target binding compared to flexible tetrazole-linked biphenyl systems .

Research Implications and Limitations

While structural analogs suggest trends in solubility, stability, and target engagement, direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence . Further studies should prioritize:

- Experimental validation of binding affinity (e.g., kinase assays).

- Comparative pharmacokinetic profiling (e.g., logP, metabolic stability).

- Crystallographic studies to resolve interactions with biological targets (using SHELXL and ORTEP-3 ).

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended to overcome them?

The synthesis of this compound is complicated by its heterocyclic architecture (oxazole core) and multiple functional groups (imidazole, sulfonylphenyl, carbonitrile). A multi-step approach is typically required:

- Step 1 : Construct the oxazole ring via cyclization of a pre-functionalized precursor (e.g., using a modified Hantzsch synthesis with thiourea derivatives).

- Step 2 : Introduce the 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled pH (pH 7–9) to avoid side reactions .

- Step 3 : Attach the imidazole-propylamine side chain using reductive amination or alkylation, with purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) . Key Challenge: Poor solubility of intermediates in polar solvents. Use co-solvents (DMSO:THF mixtures) or derivatization (e.g., Boc-protection) to improve handling .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., imidazole proton shifts at δ 7.2–7.8 ppm, sulfonyl group integration) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C24H27N6O3S: 503.18; observed: 503.19) .

- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, sulfonyl S=O at ~1150 cm⁻¹) .

- HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the oxazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues in enzyme active sites .

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, cytochrome P450). Docking scores (binding affinity ≤ -8.0 kcal/mol) and RMSD values (≤2.0 Å) validate pose reliability. Adjust the sulfonyl group’s orientation to enhance hydrogen bonding with Lys/Arg residues .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm stable binding .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay variability .

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions. For example, imidazole moieties may chelate metal ions in non-target enzymes .

- Metabolic Stability Assays : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific discrepancies .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties without altering its core structure?

- Prodrug Design : Convert the carbonitrile group to a hydrolyzable amide or ester (e.g., tert-butyl carbamate) to enhance solubility and oral bioavailability .

- Lipinski Rule Compliance : Monitor logP (optimize to ≤5) via substituent modifications (e.g., replacing 4-methylpiperidine with a morpholine group) .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction; introduce polar groups (e.g., -OH) to reduce PPB >90% .

Methodological Considerations

Q. How should researchers design experiments to validate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., vary the imidazole’s alkyl chain length or sulfonyl substituents) .

- Biological Assays : Test analogs against a panel of related targets (e.g., tyrosine kinases, GPCRs) to map pharmacophore requirements .

- Data Analysis : Use multivariate regression (e.g., partial least squares) to correlate structural descriptors (Hammett σ, logP) with activity .

Q. What protocols are recommended for addressing spectral data inconsistencies (e.g., unexpected NMR shifts)?

- Cross-Validation : Compare experimental NMR data with computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p) level) .

- Decoupling Experiments : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons near the sulfonyl group) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., deuterate the imidazole’s NH proton) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.